Coumarin 30

Catalog No.
S1551233
CAS No.
41044-12-6
M.F
C21H21N3O2
M. Wt
347.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Coumarin 30

CAS Number

41044-12-6

Product Name

Coumarin 30

IUPAC Name

7-(diethylamino)-3-(1-methylbenzimidazol-2-yl)chromen-2-one

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

InChI

InChI=1S/C21H21N3O2/c1-4-24(5-2)15-11-10-14-12-16(21(25)26-19(14)13-15)20-22-17-8-6-7-9-18(17)23(20)3/h6-13H,4-5H2,1-3H3

InChI Key

KZFUMWVJJNDGAU-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4N3C

Synonyms

Coumarin 30; 3-(2-N-Methylbenzimidazolyl)-7-N,N-diethylaminocoumarin

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4N3C

Fluorescent Dye:

Coumarin 30 exhibits strong fluorescence properties, making it a valuable tool in various research applications. Its fluorescence spectrum peaks at around 470 nm with an excitation wavelength of 380 nm [Source: ]. This characteristic allows its use in:

  • Cell Labeling and Imaging: Coumarin 30 can be used to label specific cells or organelles within cells for studying their behavior and interactions [Source: ].
  • Biomolecular Detection: The fluorescence properties of Coumarin 30 can be exploited to develop biosensors for detecting specific molecules, such as proteins or DNA [Source: ].

Organic Photovoltaic (OPV) Devices:

Coumarin 30 is being explored for its potential application in OPV devices, which are solar cells that utilize organic materials for light absorption and energy conversion. Its unique properties, including high photoluminescence quantum yield and good electron mobility, make it a promising candidate for developing efficient OPV devices [Source: ].

Cancer Research:

Recent studies have investigated the potential anticancer properties of Coumarin 30. It has been shown to exhibit anti-proliferative effects on various cancer cell lines, suggesting its potential as a therapeutic agent or an adjunct in cancer treatment [Source: ]. However, further research is needed to understand its specific mechanisms of action and potential therapeutic efficacy in vivo.

Coumarin 30 is a synthetic compound belonging to the coumarin family, characterized by its unique chemical structure, which is represented by the molecular formula C21H21N3O2. It is primarily used as a laser dye due to its strong fluorescence properties. The compound exhibits significant absorption at approximately 407.5 nm, making it suitable for various photonic applications, including fluorescence spectroscopy and laser technology .

That modify its structure and enhance its utility:

  • Oxidation: This compound can be oxidized to form coumarin-3-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions yield dihydrocoumarin derivatives, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Electrophilic substitution can introduce various functional groups into the coumarin ring, enhancing its chemical diversity. Common reagents include halogens, nitrating agents, and sulfonating agents .

Coumarin 30 exhibits notable biological activities, particularly in the realm of medicinal chemistry:

  • Enzyme Inhibition: It has been identified as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism within the liver. This interaction can alter the metabolism of various substrates, potentially affecting drug efficacy and toxicity .
  • Anticancer Properties: Research indicates that Coumarin 30 can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. The molecular mechanism involves binding interactions with biomolecules that disrupt cellular processes .

Several synthesis methods are employed to produce Coumarin 30:

  • Pechmann Condensation: This common method involves the condensation of phenols with β-ketoesters in the presence of a strong acid catalyst (e.g., sulfuric acid), typically under reflux conditions.
  • Knoevenagel Condensation: This method utilizes aromatic aldehydes and active methylene compounds in the presence of a base (e.g., piperidine) to yield high amounts of coumarin derivatives.
  • Other methods include the Wittig reaction and Reformatsky reaction .

Industrial Production

In industrial settings, large-scale production often employs continuous flow reactors to ensure consistent quality and yield. Green chemistry principles are increasingly being integrated into these processes to enhance environmental sustainability .

Coumarin 30 has diverse applications across various fields:

  • Laser Dyes: Its strong fluorescence properties make it ideal for use in laser technology and fluorescence spectroscopy.
  • Biological Research: It serves as a tool for studying enzyme activity and cellular processes due to its ability to inhibit specific enzymes.
  • Cosmetics and Fragrances: Coumarins are commonly used in perfumery for their pleasant aroma .

Studies on Coumarin 30's interactions have revealed important insights into its biological effects:

  • It has been shown to interact with various biomolecules, influencing metabolic pathways and cellular responses.
  • The compound's effects on cytochrome P450 enzymes highlight its relevance in pharmacology and toxicology .

Coumarin 30 shares structural similarities with other coumarins but stands out due to its specific biological activities and applications. Here are some similar compounds for comparison:

Compound NameStructure CharacteristicsUnique Features
CoumarinBasic coumarin structure (C9H6O2)Found in many plants; used in flavoring
Coumarin 1Similar structure but lacks nitrogen atomsLess fluorescent than Coumarin 30
Coumarin 7Contains additional hydroxyl groupsExhibits different solubility properties
Coumarin 515A laser dye with different substituentsUsed primarily in laser applications
DihydrocoumarinReduced form of coumarinsDifferent reactivity profile compared to Coumarin 30

Coumarin 30's unique nitrogen-containing structure enhances its biological activity compared to simpler coumarins, making it valuable in both research and industrial applications .

Coumarin 30 features a coumarin backbone (2H-1-benzopyran-2-one) substituted at the 3- and 7-positions (Figure 1). Key structural components include:

  • 7-Diethylamino group: Enhances electron-donating capacity, critical for fluorescence.
  • 3-(1-Methylbenzimidazol-2-yl) group: Introduces rigidity and π-conjugation, stabilizing excited states.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₂₁H₂₁N₃O₂
Molecular Weight347.41 g/mol
CAS Registry Number41044-12-6
λmax (absorption)408–413 nm (ethanol)
λem (emission)478 nm (ethanol)

The planar structure and extended conjugation enable efficient intramolecular charge transfer (ICT), making it a potent fluorophore.

Historical Development and Discovery

Coumarin derivatives were first isolated in 1820, but Coumarin 30 emerged later as part of efforts to optimize laser dyes. Developed in the mid-20th century, its synthesis leveraged advancements in heterocyclic chemistry to improve photostability and quantum yield compared to early coumarins. By the 1970s, it became a standard in dye lasers for its blue-green emission (λlaser ≈ 510 nm).

Nomenclature and Alternative Designations

The compound is designated under multiple naming systems:

  • IUPAC Name: 7-(Diethylamino)-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one.
  • Common Synonyms: Coumarin 515 (industrial use), NSC 290433, and CCRIS 4959.
    The numeral "30" reflects its position in early dye classification systems, while "515" denotes its peak lasing wavelength in nanometers.

Classification within the Coumarin Family

Coumarin 30 belongs to the 3-substituted coumarin subclass, distinguished by:

  • Functionalization at C3: The benzimidazole group augments electron-withdrawing effects.
  • Laser Dye Classification: Classified as a "blue-green emitter" due to its 478 nm fluorescence.
    It contrasts with simpler coumarins (e.g., coumarin itself, C₉H₆O₂) through its extended conjugation and nitrogen-containing substituents.

Relationship to Other Coumarin Derivatives

Coumarin 30 shares structural motifs with derivatives used in diverse applications:

  • Coumarin 6: Lacks the benzimidazole group, reducing Stokes shift.
  • Coumarin 153: Features a trifluoromethyl group, altering solubility and ICT dynamics.
  • Coumarin 515T: A thiophene-modified analog with red-shifted emission.

Table 2: Comparative Spectral Properties

Compoundλabs (nm)λem (nm)Quantum Yield
Coumarin 304134780.80
Coumarin 64605050.78
Coumarin 1534255300.85

Data from highlight its optimal balance between absorption range and emission efficiency.

XLogP3

4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

41044-12-6

Wikipedia

Coumarin 30

General Manufacturing Information

2H-1-Benzopyran-2-one, 7-(diethylamino)-3-(1-methyl-1H-benzimidazol-2-yl)-: ACTIVE

Dates

Modify: 2023-08-15

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